N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The next step involves introducing the phenyl and ethoxyphenyl groups through substitution reactions. This can be done using appropriate aryl halides in the presence of a base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a hydrazide to form the carbohydrazide linkage. This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions, while nucleophilic substitutions can involve the replacement of halogen atoms with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound is investigated for its potential use in developing new pharmaceuticals targeting various diseases.
Medicine
In medicine, the compound’s potential as an anti-cancer agent is of particular interest. Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
This detailed article provides a comprehensive overview of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H26N6O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H26N6O2/c1-5-33-21-13-11-19(12-14-21)23-16(2)24(28-27-23)25(32)29-26-15-22-17(3)30-31(18(22)4)20-9-7-6-8-10-20/h6-15H,5H2,1-4H3,(H,27,28)(H,29,32)/b26-15+ |
InChI Key |
ISYPRLKCRAZFJV-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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